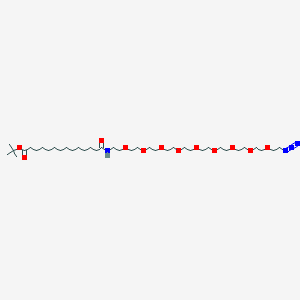

Thalidomide-O-PEG4-Azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

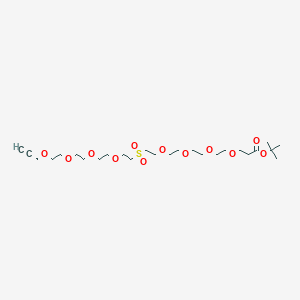

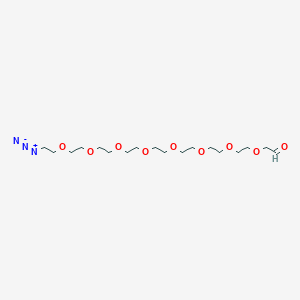

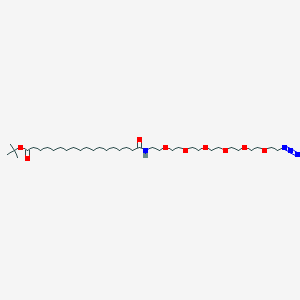

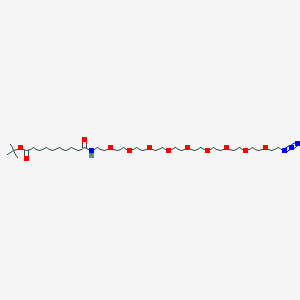

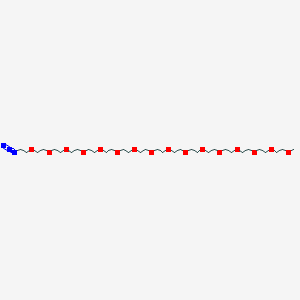

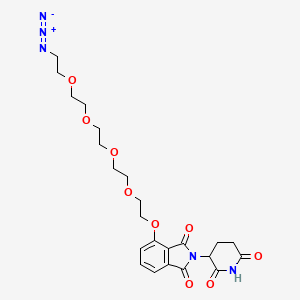

Thalidomide-O-PEG4-Azide is a synthetic compound that integrates thalidomide, a polyethylene glycol (PEG) spacer, and an azide group. This compound is primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system .

準備方法

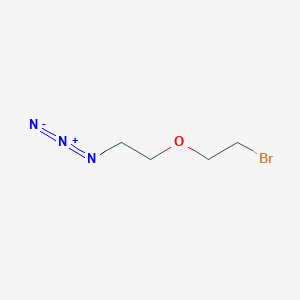

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Azide involves several key steps:

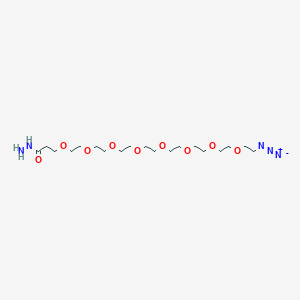

Thalidomide Activation: Thalidomide is first activated by introducing a functional group that can react with the PEG spacer.

PEG Spacer Attachment: The activated thalidomide is then conjugated with a PEG spacer, typically through a nucleophilic substitution reaction.

Azide Introduction: Finally, the azide group is introduced to the PEGylated thalidomide through a reaction with an azide-containing reagent

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of thalidomide are activated and reacted with PEG spacers in industrial reactors.

Purification: The resulting product is purified using techniques such as chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to verify the compound’s purity and consistency

化学反応の分析

Types of Reactions: Thalidomide-O-PEG4-Azide undergoes several types of chemical reactions, including:

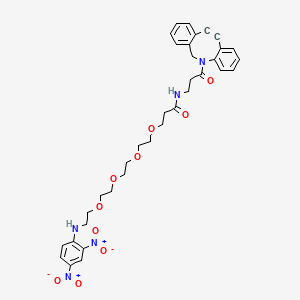

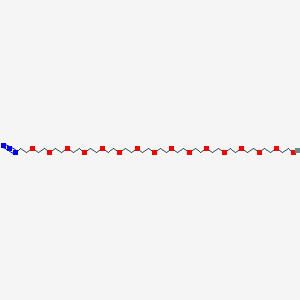

Click Chemistry Reactions: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions:

CuAAC Reactions: Typically involve copper(I) catalysts and alkyne-containing molecules.

SPAAC Reactions: Utilize strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst

Major Products: The major products formed from these reactions are conjugates of this compound with various alkyne-containing molecules, which are used in the synthesis of PROTACs and other bioconjugates .

科学的研究の応用

Thalidomide-O-PEG4-Azide has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins

Biology: Employed in studies involving protein-protein interactions and protein degradation pathways

Medicine: Investigated for its potential in targeted cancer therapies and other therapeutic applications

Industry: Utilized in the development of novel drug delivery systems and bioconjugates

作用機序

Thalidomide-O-PEG4-Azide exerts its effects through the following mechanism:

Target Protein Binding: The thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex

Ubiquitination: The E3 ligase complex ubiquitinates the target protein, marking it for degradation by the proteasome

Protein Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in its cellular levels

類似化合物との比較

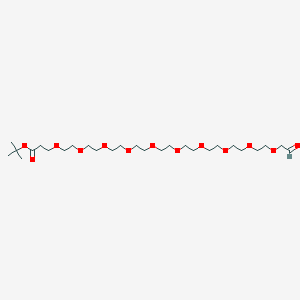

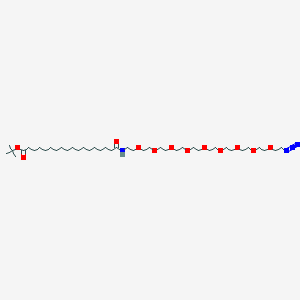

Thalidomide-O-PEG4-Amido-Azide: Similar structure but with an amido group instead of an azide.

Lenalidomide-O-PEG4-Azide: Contains lenalidomide instead of thalidomide, offering different biological properties.

Pomalidomide-O-PEG4-Azide: Incorporates pomalidomide, another thalidomide analogue, providing distinct therapeutic potential.

Uniqueness: Thalidomide-O-PEG4-Azide is unique due to its specific combination of thalidomide, PEG spacer, and azide group, which allows for versatile applications in PROTAC synthesis and click chemistry reactions .

特性

IUPAC Name |

4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O9/c24-27-25-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-18-3-1-2-16-20(18)23(32)28(22(16)31)17-4-5-19(29)26-21(17)30/h1-3,17H,4-15H2,(H,26,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXQGUAIPAANLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。